

# Technical Guide: In Vivo Brain Receptor Occupancy of Mij821 (Onfasprodil)

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |           |           |
|----------------------|-----------|-----------|
| Compound Name:       | Mij821    |           |
| Cat. No.:            | B10830910 | Get Quote |

Disclaimer: As of late 2025, specific quantitative data on the in vivo brain receptor occupancy of Mij821 (onfasprodil) from human Positron Emission Tomography (PET) studies are not yet publicly available. A Phase 1 clinical trial (NCT05666687) has been completed to characterize this, but the results have not been published.[1][2] This guide summarizes the available preclinical data, the known mechanism of action, clinical efficacy, and the methodologies of key clinical and receptor occupancy studies.

#### **Core Concepts: Mechanism of Action**

**Mij821** is a potent, selective, and reversible negative allosteric modulator (NAM) of the N-methyl-D-aspartate (NMDA) receptor, specifically targeting the GluN2B (formerly NR2B) subunit.[2][3][4][5][6] Unlike competitive antagonists that block the glutamate or glycine binding sites, **Mij821** binds to an allosteric site on the GluN2B subunit, reducing the probability of channel opening without completely blocking it. This modulation of the glutamatergic system is believed to underpin its rapid antidepressant effects, offering a more targeted approach with potentially fewer side effects than non-selective NMDA antagonists like ketamine.[2]





Click to download full resolution via product page

Proposed signaling pathway of Mij821 at the NMDA receptor.

## **Quantitative Data**



While human receptor occupancy data is pending, preclinical and clinical studies provide valuable quantitative insights into **Mij821**'s potency and efficacy.

Preclinical studies have established **Mij821** as a high-potency compound with good brain penetration.[7]

| Parameter                  | Species | Value |
|----------------------------|---------|-------|
| NR2B IC50                  | Human   | 8 nM  |
| NR2B IC50                  | Rat     | 6 nM  |
| Brain/Plasma Ratio (Kp,uu) | Rat     | 0.9   |

Table 1: Preclinical data for Mij821.[7]

A Phase 2, proof-of-concept study provided evidence of **Mij821**'s rapid antidepressant effects. The primary endpoint was the change from baseline in the Montgomery-Åsberg Depression Rating Scale (MADRS) total score.[4][5]



| Treatment Group<br>(Intravenous<br>Infusion) | N  | Adjusted Mean<br>Difference vs.<br>Placebo (MADRS<br>Score) | P-value |
|----------------------------------------------|----|-------------------------------------------------------------|---------|
| At 24 Hours                                  |    |                                                             |         |
| Pooled Onfasprodil<br>0.16 mg/kg             | 21 | -8.25                                                       | .001    |
| Pooled Onfasprodil<br>0.32 mg/kg             | 19 | -5.71                                                       | .019    |
| Ketamine 0.5 mg/kg                           | 10 | -5.67                                                       | .046    |
| At 48 Hours                                  |    |                                                             |         |
| Pooled Onfasprodil<br>0.16 mg/kg             | 21 | -7.06                                                       | .013    |
| Pooled Onfasprodil<br>0.32 mg/kg             | 19 | -7.37                                                       | .013    |
| Ketamine 0.5 mg/kg                           | 10 | -11.02                                                      | .019    |
| At 6 Weeks                                   |    |                                                             |         |
| Pooled Onfasprodil<br>0.16 mg/kg             | 21 | -5.78                                                       | .0427   |
| Pooled Onfasprodil<br>0.32 mg/kg             | 19 | -4.24                                                       | .1133   |

Table 2: Efficacy results from the NCT03756129 study in patients with treatment-resistant depression.[4][5]

## **Experimental Protocols**

Detailed methodologies are crucial for the interpretation and replication of scientific findings.

This Phase 1 study was designed to confirm **Mij821**'s binding to GluN2B-containing NMDA receptors and to assess the relationship between plasma concentration and receptor



#### occupancy.[1]

- Study Design: Open-label, adaptive design, single-center study.[1]
- Participants: Up to 10 healthy male participants.[1]
- Intervention: A single intravenous (i.v.) infusion of Mij821. The dose was adapted across 5 sequential cohorts to optimize the characterization of the occupancy curve.[1]
- Imaging:
  - Modality: Positron Emission Tomography (PET).[1]
  - Radioligand: [11C]Me-NB1, a specific radiotracer for GluN2B-containing NMDA receptors.
    [1]
  - Procedure: Each participant underwent a baseline PET scan before receiving Mij821,
    followed by up to two post-dose PET scans to measure receptor occupancy over time.[1]
- Primary Objective: To assess the plasma concentration-receptor occupancy relationship of
  Mij821 in the human brain.[1]





Click to download full resolution via product page

Workflow for the NCT05666687 PET receptor occupancy study.

This Phase 2 study evaluated the efficacy and safety of **Mij821** in patients with treatment-resistant depression (TRD).[4][8][9]

- Study Design: Randomized, double-blind, placebo-controlled, parallel-group, multicenter study.[5][9]
- Participants: 70 adults (19-65 years old) with a diagnosis of TRD, defined as a failure to respond to two or more prior antidepressant treatments, and a MADRS score >24.[8][10]

#### Foundational & Exploratory





- Treatment Arms: Participants were randomized to one of six groups for a 6-week treatment period:[4][5]
  - Onfasprodil 0.16 mg/kg (weekly infusion)
  - Onfasprodil 0.16 mg/kg (bi-weekly infusion)
  - Onfasprodil 0.32 mg/kg (weekly infusion)
  - Onfasprodil 0.32 mg/kg (bi-weekly infusion)
  - Placebo (weekly infusion)
  - Ketamine 0.5 mg/kg (weekly infusion, Spain sites only)
- Primary Outcome Measure: Change from baseline in the total MADRS score at 24 hours after the first infusion.[4][5][8]
- Secondary Outcome Measures: Change in MADRS score at 48 hours and at the final followup at 6 weeks.[4][5]





Click to download full resolution via product page

Workflow for the NCT03756129 clinical efficacy study.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

### References

- 1. trial.medpath.com [trial.medpath.com]
- 2. researchgate.net [researchgate.net]
- 3. Onfasprodil Wikipedia [en.wikipedia.org]







- 4. Rapid Onset and Sustained Efficacy of Onfasprodil (MIJ821), a Novel NR2B Negative Allosteric Modulator, in Patients With Treatment-Resistant Depression: A Phase 2, Randomized, Placebo-Controlled, Proof-of-Concept Study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. psychiatrist.com [psychiatrist.com]
- 6. researchgate.net [researchgate.net]
- 7. MIJ-821 demonstrates promising preclinical profile | BioWorld [bioworld.com]
- 8. Efficacy and safety of mij821 in patients with treatment-resistant depression: Results from a randomized, placebo-controlled, proof-of-concept study PMC [pmc.ncbi.nlm.nih.gov]
- 9. ClinicalTrials.gov [clinicaltrials.gov]
- 10. novctrd.com [novctrd.com]
- To cite this document: BenchChem. [Technical Guide: In Vivo Brain Receptor Occupancy of Mij821 (Onfasprodil)]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b10830910#in-vivo-brain-receptor-occupancy-of-mij821]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote





## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com